The synthesis of apimostinel involves multiple steps typical for peptide synthesis, utilizing solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into a peptide chain, followed by amidation to enhance stability and bioavailability. The technical details include:
Apimostinel's molecular formula is , with an InChIKey of GIBQQARAXHVEGD-BSOLPCOYSA-N. The structure consists of a tetrapeptide backbone with specific modifications that enhance its pharmacological properties. Key structural features include:
Apimostinel undergoes several chemical reactions during its synthesis and in biological systems:
Apimostinel exerts its antidepressant effects primarily through modulation of glutamate neurotransmission. Its mechanism includes:
The physical properties of apimostinel include:
Chemical properties include:
Apimostinel is primarily investigated for its potential therapeutic applications in treating major depressive disorder. Its unique mechanism distinguishes it from traditional antidepressants by targeting glutamatergic pathways rather than solely serotonergic or noradrenergic systems. Clinical trials have demonstrated promising results regarding its efficacy and safety profile, positioning apimostinel as a significant candidate in the evolving landscape of antidepressant therapies .
Apimostinel belongs to the "stinel" class (rapastinel, apimostinel, zelquistinel), defined as positive allosteric modulators (PAMs) of the NMDA receptor. Unlike channel blockers (e.g., ketamine) or glycine-site partial agonists, stinels bind to a novel extracellular domain to enhance NMDA receptor function without intrinsic activation [5]. Electrophysiological studies confirm apimostinel’s 1,000-fold greater potency than rapastinel in vitro, achieved through:
Quantitative EEG (qEEG) biomarkers from Phase 1 trials demonstrate dose-dependent NMDA target engagement, correlating with antidepressant efficacy [9]. Table 1 compares apimostinel’s mechanism to other NMDA modulators:
Table 1: Mechanism Comparison of NMDA-Targeting Antidepressants
Compound | Mechanism | Binding Site | Psychotomimetic Risk |
---|---|---|---|
Ketamine | Non-competitive antagonist | PCP channel site | High |
Rapastinel | Positive allosteric modulator | Novel extracellular domain | None |
Apimostinel | Positive allosteric modulator | Novel extracellular domain | None |
Esketamine | Non-competitive antagonist | PCP channel site | Moderate |
Apimostinel’s development reflects strategic patent lifecycle management in neuropharmacology:
Clinical development milestones include:
Table 2 summarizes key development events:
Table 2: Apimostinel Development Timeline
Year | Phase | Key Event | Organization |
---|---|---|---|
2013 | Preclinical | Patent filed for tetracyclic peptide derivatives | Naurex |
2014 | Phase I | First-in-human oral/IV dosing | Naurex/Allergan |
2015 | Phase IIa | 24-hour rapid antidepressant effect shown (IV) | Allergan |
2022 | Acquisition | License transfer to Gate Neurosciences | Gate Neurosciences |
2023 | Phase I | qEEG biomarker validation (dose-dependent target engagement) | Gate Neurosciences |
2024 | Phase II | Initiated combination trial with ASAT digital tool | Gate/Univ. Pittsburgh |
Despite numerous antidepressants, MDD treatment faces three persistent gaps:
Gate Neurosciences’ ongoing Phase 2 trial (NCT06400121) combines apimostinel with neurocognitive training to prolong benefits—potentially bridging rapid pharmacology with sustained behavioral modification [10]. This approach exemplifies "synaptic health" therapeutics targeting MDD’s core neurobiology rather than symptomatic management.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1